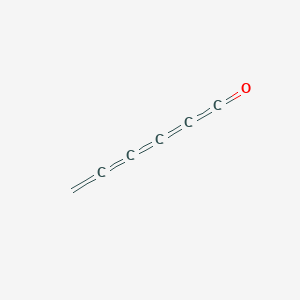
Hexapentaen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexapentaen-1-one is an organic compound with the molecular formula C6H2O . It is characterized by a linear arrangement of six carbon atoms connected by alternating double bonds, ending with a carbonyl group (C=O) at one end. This structure gives it unique chemical properties and reactivity, making it an interesting subject of study in organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexapentaen-1-one can be synthesized through various methods. One common approach involves the elimination of α-bromo-cyclopentanone using lithium carbonate. Another method includes Claisen condensation-decarboxylation-isomerization cascades of unsaturated diesters . Additionally, the acid-catalyzed dehydration of cyclopentanediols can afford this compound .
Industrial Production Methods: Industrial production of this compound typically involves chemical vapor deposition (CVD) techniques, where precise control over temperature and pressure conditions is crucial to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: Hexapentaen-1-one undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexapentaen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of hexapentaen-1-one involves its ability to participate in conjugate addition reactions due to the presence of the carbonyl group and the conjugated double bonds. This allows it to interact with various molecular targets and pathways, making it a versatile compound in organic synthesis .
Comparación Con Compuestos Similares
Hexapentaen-1-one can be compared with other similar compounds such as:
Cyclopentenone: Contains a five-membered ring with a carbonyl group.
Cyclohexenone: Contains a six-membered ring with a carbonyl group.
Cycloheptenone: Contains a seven-membered ring with a carbonyl group.
Uniqueness: this compound’s linear structure with alternating double bonds and a terminal carbonyl group sets it apart from these cyclic compounds, giving it distinct reactivity and applications.
Propiedades
Número CAS |
63766-92-7 |
|---|---|
Fórmula molecular |
C6H2O |
Peso molecular |
90.08 g/mol |
InChI |
InChI=1S/C6H2O/c1-2-3-4-5-6-7/h1H2 |
Clave InChI |
KWIVJZXGXHTKGN-UHFFFAOYSA-N |
SMILES canónico |
C=C=C=C=C=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


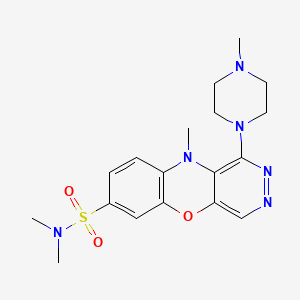
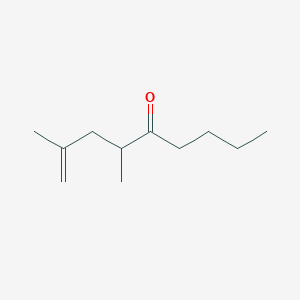
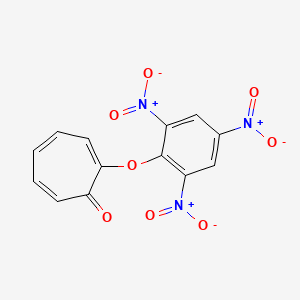
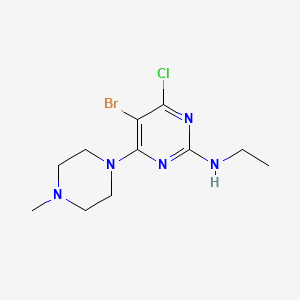
![1-[(1,3-Dibutoxypropan-2-yl)oxy]octane](/img/structure/B14507242.png)
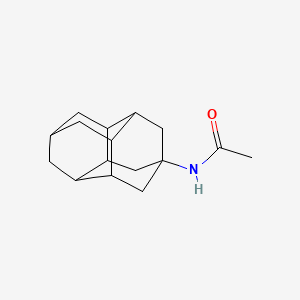
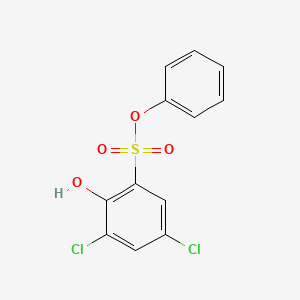
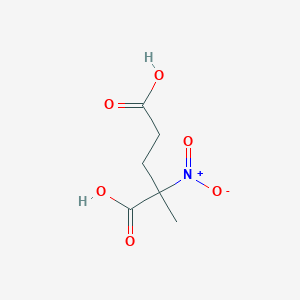
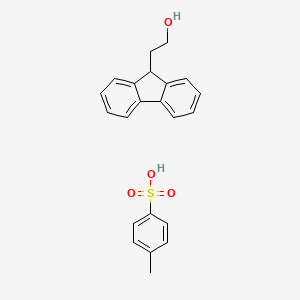
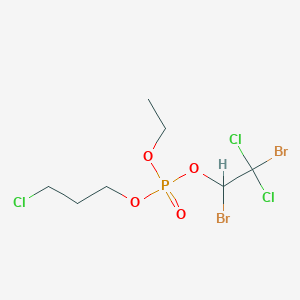
![1,1'-[3-Methyl-2-(propan-2-yl)but-1-ene-1,1-diyl]dicyclopropane](/img/structure/B14507292.png)
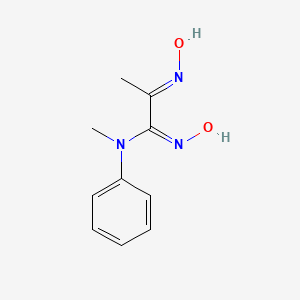
![N-[4-(Dipropylamino)phenyl]-L-leucinamide](/img/structure/B14507298.png)

